Cas no 94088-46-7 (2-Fluoro-6-Methoxybenzonitrile)

2-Fluoro-6-Methoxybenzonitrile is a fluorinated aromatic nitrile compound with a methoxy substituent at the ortho position relative to the nitrile group. Its molecular structure, characterized by the electron-withdrawing nitrile and fluorine groups alongside the electron-donating methoxy group, makes it a versatile intermediate in organic synthesis. This compound is particularly useful in pharmaceutical and agrochemical research, where its unique substitution pattern facilitates the development of bioactive molecules. Its high purity and stability under standard conditions ensure reliable performance in coupling reactions, nucleophilic substitutions, and other transformations. The compound’s well-defined reactivity profile makes it a valuable building block for constructing complex heterocyclic frameworks.
2-Fluoro-6-Methoxybenzonitrile structure
94088-46-7 structure
Product Name:2-Fluoro-6-Methoxybenzonitrile
CAS No:94088-46-7
MF:C8H6FNO
MW:151.137745380402
MDL:MFCD00042291
CID:61686
PubChem ID:523101
Update Time:2025-11-02

2-Fluoro-6-Methoxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-6-Methoxybenzonitrile
    • 2-Methoxy-6-fluorobenzonitrile
    • 6-Methoxy-2-fluorobenzonitrile
    • 2-Fluoro-6-methoxybenzonitrile (ACI)
    • DTXSID70240471
    • 2-fluoro-6-(methyloxy)benzonitrile
    • BBL027982
    • AKOS005254632
    • CS-0009963
    • DB-021109
    • 2-fluoro-6-methoxycyanobenzene
    • EINECS 302-047-5
    • 2-Fluoro-6-methoxybenzonitrile, 98%
    • FS-1125
    • Benzonitrile, 2-fluoro-6-methoxy-
    • SCHEMBL18625
    • AC-26132
    • NS00065642
    • EN300-85728
    • Z1203161975
    • MFCD00042291
    • 2-Fluoro-6-methoxybenzonitrile #
    • 94088-46-7
    • F0969
    • STK917778
    • A15981
    • F0001-2261
    • MDL: MFCD00042291
    • Inchi: 1S/C8H6FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
    • InChI Key: YPMSIWYNTPSPMV-UHFFFAOYSA-N
    • SMILES: N#CC1C(OC)=CC=CC=1F
    • BRN: 4179192

Computed Properties

  • Exact Mass: 151.04300
  • Monoisotopic Mass: 151.043341977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7
  • Topological Polar Surface Area: 33Ų

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.18
  • Melting Point: 102.0 to 106.0 deg-C
  • Boiling Point: 232.1±20.0 °C at 760 mmHg
  • Flash Point: 94.1±21.8 °C
  • PSA: 33.02000
  • LogP: 1.70598
  • Solubility: Not determined

2-Fluoro-6-Methoxybenzonitrile Security Information

  • Symbol: GHS07
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:3276
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38
  • Packing Group:III
  • Safety Term:6.1

2-Fluoro-6-Methoxybenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Fluoro-6-Methoxybenzonitrile Pricemore >>

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2-Fluoro-6-Methoxybenzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Methanol ;  rt; overnight, rt
Reference
Imidazopyrimidine compounds useful for the treatment of cancer and their preparation
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Formic acid ,  Water ;  80 °C
Reference
Synthesis of aryl dihydrothiazol acyl shikonin ester derivatives as anticancer agents through microtubule stabilization
Lin, Hong-Yan; Li, Zi-Kang; Bai, Li-Fei; Baloch, Shahla Karim; Wang, Fang; et al, Biochemical Pharmacology (Amsterdam, 2015, 96(2), 93-106

Production Method 3

Reaction Conditions
Reference
Preparation of tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family
, United States, , ,

Production Method 4

Reaction Conditions
Reference
Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ring
Bridges, Alexander J.; Zhou, Hairong, Journal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172

Production Method 5

Reaction Conditions
Reference
Preparation of pyrimidine-fused tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Solvents: Methanol ;  rt → 5 °C
1.2 0 - 5 °C; overnight, rt
Reference
Preparation of 2-cyano-3-(halo)alkoxybenzenesulfonamides as pesticides.
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Production Method 7

Reaction Conditions
1.1 Solvents: Methanol
Reference
Direct synthesis of 2,4-diaminoquinazolines from 2-fluorobenzonitriles
Hynes, John B.; Pathak, Alpana; Panos, Constantina H.; Okeke, Claudia C., Journal of Heterocyclic Chemistry, 1988, 25(4), 1173-7

Production Method 8

Reaction Conditions
1.1 Solvents: Methanol ,  Acetonitrile ;  20 °C
1.2 Reagents: Water
Reference
Synthesis of 2-fluoro-6-methoxybenzoic acid
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Production Method 9

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Formic acid ,  Water ;  12 h, 80 °C
Reference
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment
Lin, Hongyan; Zhou, Ziling; Ma, Xiaopeng; Chen, Qingqing; Han, Hongwei; et al, RSC Advances, 2021, 11(39), 24232-24237

Production Method 10

Reaction Conditions
1.1 Solvents: Methanol ;  rt; overnight, rt
Reference
Preparation of triazolopyridine compounds useful in the treatment of diseases or disorders mediated by EED and/or PRC2
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Production Method 11

Reaction Conditions
1.1 Solvents: Methanol ;  rt → 5 °C; 5 °C; overnight, rt
Reference
Preparation of aminothiocarbonyl-substituted benzenesulfonamides and pyridinesulfonamides as pesticides for the protection of plants against animal pests and insects and particularly against aphids and thrips
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
Reference
Preparation of isoxazolobenzoxazepines as analgesics
, European Patent Organization, , ,

2-Fluoro-6-Methoxybenzonitrile Raw materials

2-Fluoro-6-Methoxybenzonitrile Preparation Products

2-Fluoro-6-Methoxybenzonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:94088-46-7)2-Fluoro-6-Methoxybenzonitrile
Order Number:A1207526
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):265.0
Email:sales@amadischem.com
Jiangsu Xinsu New Materials Co., Ltd
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(CAS:94088-46-7)
Order Number:SFD921
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:02
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Additional information on 2-Fluoro-6-Methoxybenzonitrile

2-Fluoro-6-Methoxybenzonitrile (CAS No. 94088-46-7): A Versatile Fluorinated Building Block for Modern Chemistry

2-Fluoro-6-Methoxybenzonitrile (CAS 94088-46-7) is an important fluorinated aromatic compound that has gained significant attention in pharmaceutical and agrochemical research. This methoxy-substituted benzonitrile derivative serves as a valuable chemical intermediate for synthesizing various bioactive molecules. The presence of both fluoro and methoxy groups on the aromatic ring makes this compound particularly interesting for structure-activity relationship studies in drug discovery.

The growing demand for fluorinated pharmaceutical intermediates has positioned 2-Fluoro-6-Methoxybenzonitrile as a key building block in medicinal chemistry. Recent trends in drug development show increasing interest in fluorine-containing compounds, as the introduction of fluorine atoms often enhances metabolic stability, bioavailability, and binding affinity of drug candidates. This compound's 94088-46-7 CAS number is frequently searched by researchers looking for high purity fluorinated building blocks for their synthetic projects.

From a synthetic chemistry perspective, 2-Fluoro-6-Methoxybenzonitrile offers multiple reactive sites for further functionalization. The nitrile group can be transformed into various functional groups such as carboxylic acids, amides, or tetrazoles, while the methoxy substituent can be demethylated or modified through electrophilic aromatic substitution. These versatile transformations make 94088-46-7 particularly valuable for creating diverse molecular architectures in drug discovery programs.

The compound's physicochemical properties contribute to its widespread utility. With a molecular weight of 151.14 g/mol and the characteristic stability of aromatic fluorinated compounds, 2-Fluoro-6-Methoxybenzonitrile demonstrates good solubility in common organic solvents while maintaining sufficient stability for various reaction conditions. These characteristics make it an ideal candidate for high-throughput screening and combinatorial chemistry applications in pharmaceutical research.

Recent advances in green chemistry have also highlighted the importance of fluorinated intermediates like 2-Fluoro-6-Methoxybenzonitrile. Researchers are increasingly investigating more sustainable synthetic routes to such compounds, focusing on atom economy and reduced environmental impact. The 94088-46-7 compound serves as an excellent case study for developing eco-friendly fluorination methodologies that maintain high efficiency and selectivity.

In material science applications, 2-Fluoro-6-Methoxybenzonitrile has shown potential as a precursor for advanced functional materials. Its aromatic structure with electron-withdrawing and electron-donating groups makes it interesting for developing organic semiconductors and liquid crystal materials. The compound's ability to participate in various cross-coupling reactions further expands its utility in creating complex molecular systems for optoelectronic applications.

Quality control and analytical characterization of 2-Fluoro-6-Methoxybenzonitrile typically involve techniques such as HPLC, GC-MS, and NMR spectroscopy. The CAS 94088-46-7 material is generally supplied with comprehensive analytical data to ensure batch-to-batch consistency, which is crucial for research reproducibility. Suppliers often provide detailed spectroscopic data sheets and certificates of analysis for this important building block.

The global market for fluorinated fine chemicals continues to grow, with 2-Fluoro-6-Methoxybenzonitrile maintaining steady demand. Pharmaceutical companies and contract research organizations frequently search for reliable suppliers of high purity 94088-46-7 to support their drug discovery pipelines. The compound's versatility ensures its continued relevance across multiple therapeutic areas, including CNS disorders, oncology, and anti-inflammatory applications.

Storage and handling of 2-Fluoro-6-Methoxybenzonitrile require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended when working with this material. The compound's stability under ambient conditions contributes to its popularity as a research chemical in academic and industrial settings.

Future research directions for 94088-46-7 derivatives may explore their potential in emerging therapeutic areas such as targeted protein degradation or as components of bioconjugates. The unique electronic properties imparted by the fluoro-methoxy substitution pattern could lead to novel applications in chemical biology and diagnostic probe development. As synthetic methodologies continue to advance, we can expect to see expanded uses of this valuable fluorinated building block in cutting-edge research.

For researchers seeking 2-Fluoro-6-Methoxybenzonitrile CAS 94088-46-7, it's important to source the material from reputable suppliers who can provide comprehensive technical support and documentation. The compound's role in modern drug discovery ensures its continued importance in the fine chemicals market, with applications ranging from early-stage research to process chemistry development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:94088-46-7)2-Fluoro-6-Methoxybenzonitrile
A1207526
Purity:99%
Quantity:500g
Price ($):265.0
Email
Jiangsu Xinsu New Materials Co., Ltd
(CAS:94088-46-7)
SFD921
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email